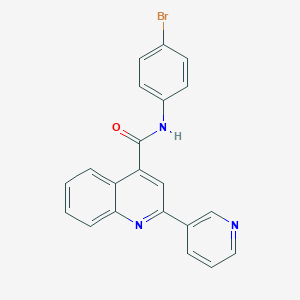

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C21H14BrN3O |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14BrN3O/c22-15-7-9-16(10-8-15)24-21(26)18-12-20(14-4-3-11-23-13-14)25-19-6-2-1-5-17(18)19/h1-13H,(H,24,26) |

InChI Key |

ZRUWASCPSJADRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

A two-step approach utilizing palladium-catalyzed coupling:

- Quinoline Core Preparation : 2-Bromoquinoline-4-carboxylic acid is synthesized via bromination of 4-methylquinoline (NBS, AIBN, CCl₄, 70°C).

- Coupling : Reaction with pyridin-3-ylboronic acid using Pd(dppf)Cl₂/Na₂CO₃ in DME/H₂O (90°C, 12 h, 82% yield).

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Yield | 82% |

Buchwald-Hartwig Amination

For direct introduction of the 4-bromophenyl group:

- Substrate : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid.

- Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h (65% yield).

Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs enhance efficiency:

- Components : 6-Amino-3-methylpyrimidinone, dimedone, 4-bromobenzaldehyde.

- Conditions : Acetic acid, ultrasound irradiation (40 kHz, 50°C, 2 h), followed by Vilsmeier-Haack formylation (POCl₃/DMF, 0°C→RT, 70% yield).

Advantages : Reduced reaction time and higher atom economy.

Solid-Phase Synthesis

A modular approach for high-throughput screening:

- Resin Functionalization : Wang resin-bound 4-bromoaniline.

- Coupling : Activated 2-(pyridin-3-yl)quinoline-4-carboxylic acid (DIC/HOBt, DMF, 24 h).

- Cleavage : TFA/DCM (95% purity, 70% yield).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis:

- Reagents : 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, 4-bromoaniline, ball-milling (ZrO₂ beads, 30 Hz, 1 h).

- Yield : 88% with no column chromatography required.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Friedländer | 60% | 18 h | Low | Moderate |

| Gould-Jacobs | 75% | 8 h | Medium | High |

| Suzuki Coupling | 82% | 12 h | High | High |

| MCRs | 70% | 4 h | Low | Moderate |

| Solid-Phase | 70% | 24 h | High | Low |

| Green Chemistry | 88% | 1 h | Low | High |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the nitro or carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be explored for similar activities, given its structural features.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a therapeutic agent. Quinoline derivatives have been known to interact with various biological targets, making them candidates for drug development.

Industry

Industrially, such compounds can be used in the development of materials with specific electronic or optical properties. They might also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with key analogs based on substituent variations, physicochemical properties, and available bioactivity data.

Target Compound

- Quinoline Core: 2-position: Pyridin-3-yl group. 4-position: Carboxamide linked to 4-bromophenyl.

- Synthesis: Not explicitly described in the evidence, but similar compounds are synthesized via condensation reactions of quinoline-4-carboxylic acid derivatives with substituted amines .

Analog 1 : N-(3-(Dimethylamino)propyl)-2-(substituted phenyl)quinoline-4-carboxamide derivatives ()

- Substituents: 2-position: Phenyl ring with amide-linked morpholine or alkylamine groups. 4-position: Carboxamide linked to dimethylaminopropyl.

- Synthesis: Achieved via reaction of 2-phenylquinoline-4-carboxylic acid with amines, yielding 59–67% .

- Key Differentiator : Bulky, hydrophilic side chains (e.g., morpholine) enhance solubility but may reduce membrane permeability compared to the bromophenyl group in the target.

Analog 2 : N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Compound 7, )

- Substituents :

- 2-position: Pyridin-3-yl (same as target).

- 4-position: Carboxamide linked to naphthalen-2-yl.

- Synthesis : Lower yield (19.8%) due to steric hindrance from the naphthyl group .

Analog 3 : N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide ()

- Substituents :

- 2-position: Pyridin-3-yl (same as target).

- 4-position: Carboxamide linked to 2-hydroxyphenyl.

Physicochemical Properties

Key Observations :

- The target’s bromophenyl group contributes to a higher molecular weight (429.27 g/mol) versus hydroxyl or naphthyl analogs.

- Melting points for analogs range widely (171–261°C), reflecting substituent-dependent crystallinity.

Antibacterial Activity () :

- Analog 1 derivatives (e.g., 5a5) showed moderate antibacterial activity, attributed to the hydrophilic side chains enhancing target engagement .

Cytochrome P450 Binding () :

- Analog 2 (compound 7) demonstrated binding to CYP2C9, a key drug-metabolizing enzyme. The pyridin-3-yl group likely facilitates π-π interactions with the enzyme’s active site . The target’s bromine atom could modulate binding affinity through steric or electronic effects.

Biological Activity

N-(4-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H16BrN3O |

| Molecular Weight | 438.71 g/mol |

| LogP | 5.4891 |

| Polar Surface Area | 41.677 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimalarial Activity

Research indicates that quinoline-4-carboxamide derivatives, including this compound, exhibit promising antimalarial activity. A study identified this compound through a phenotypic screen against Plasmodium falciparum (3D7), demonstrating moderate potency with an EC50 of approximately 120 nM .

The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in malaria parasites. This novel mechanism is particularly valuable as it may reduce the risk of cross-resistance with existing antimalarial drugs .

Efficacy in Animal Models

In vivo studies using the P. berghei mouse model have shown that optimized derivatives from this series can achieve excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over four days. This suggests a strong potential for further development as an antimalarial agent .

Anticancer Activity

Beyond its antimalarial properties, preliminary studies suggest that quinoline derivatives may also possess anticancer activity. For instance, compounds derived from quinoline-4-carboxamides have been explored for their ability to inhibit cancer cell proliferation and target specific pathways such as the epidermal growth factor receptor (EGFR) tyrosine kinase .

Case Studies and Comparative Analysis

Several studies have compared the biological activities of various quinoline derivatives:

Q & A

Q. What protocols assess polymorphic forms, and how do they influence dissolution rates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.